molecular formula C10H14N2O4 B1395793 Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate CAS No. 853058-40-9

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1395793
CAS No.: 853058-40-9
M. Wt: 226.23 g/mol
InChI Key: JLMFCRWHSHFKAJ-UHFFFAOYSA-N
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Description

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate is an organic compound with the molecular formula C10H14N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Scientific Research Applications

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:

Safety and Hazards

The compound is classified as an irritant (GHS07) with the hazard statement H302 . Precautionary measures include avoiding inhalation, skin contact, or eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of pyrrole derivatives. For instance, the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide produces the related N-ethyl carboxylate pyrrole. This intermediate can then be reacted with hydrazine hydrate in ethanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted pyrrole compounds.

Mechanism of Action

The mechanism of action of diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate include:

Uniqueness

This compound is unique due to the presence of the amino group at position 3, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrole derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-12-8(7(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMFCRWHSHFKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700679
Record name Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853058-40-9
Record name Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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